molecular formula C17H15N3O6S B4964311 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid

4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No. B4964311
M. Wt: 389.4 g/mol
InChI Key: AYCKKUHZJYMHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid, commonly known as ENBAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

ENBAC exerts its biological activity by binding to specific targets, such as enzymes or receptors. The exact mechanism of action of ENBAC varies depending on the target it interacts with. For example, in the case of enzyme inhibition, ENBAC binds to the active site of the enzyme, preventing it from carrying out its normal function.
Biochemical and Physiological Effects:
ENBAC has been shown to have a range of biochemical and physiological effects, depending on the target it interacts with. In some cases, ENBAC has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In other cases, ENBAC has been shown to inhibit the activity of enzymes involved in various biochemical pathways. The physiological effects of ENBAC are still being studied, but it has been suggested that it could have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

ENBAC has several advantages for lab experiments, including its high potency and selectivity for specific targets. However, it also has some limitations, such as its complex synthesis method and potential toxicity.

Future Directions

There are several future directions for research on ENBAC. One area of research could focus on the development of more efficient and cost-effective synthesis methods for ENBAC. Another area of research could focus on the development of ENBAC derivatives with improved potency and selectivity for specific targets. Additionally, further studies are needed to fully understand the physiological effects of ENBAC and its potential applications in the treatment of various diseases.
Conclusion:
ENBAC is a chemical compound with significant potential for various applications in the fields of medicinal chemistry, biochemistry, and materials science. Its complex synthesis method and potential toxicity present challenges for its use in lab experiments, but its high potency and selectivity for specific targets make it a promising candidate for further research. Future studies on ENBAC could lead to the development of new treatments for various diseases and the synthesis of functional materials with unique properties.

Synthesis Methods

ENBAC is synthesized through a multi-step process that involves the reaction of 4-ethoxy-3-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with thiourea. The final product is obtained through the reaction of the resulting intermediate with 4-aminobenzoic acid. The synthesis of ENBAC is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

ENBAC has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, ENBAC has been investigated for its potential as an anticancer agent. In biochemistry, ENBAC has been studied for its ability to inhibit the activity of certain enzymes. In materials science, ENBAC has been explored for its potential as a building block for the synthesis of functional materials.

properties

IUPAC Name

4-[(4-ethoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6S/c1-2-26-14-8-5-11(9-13(14)20(24)25)15(21)19-17(27)18-12-6-3-10(4-7-12)16(22)23/h3-9H,2H2,1H3,(H,22,23)(H2,18,19,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCKKUHZJYMHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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